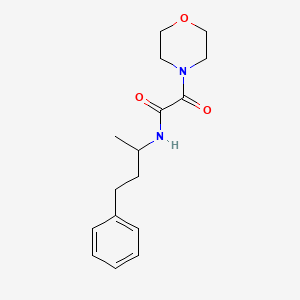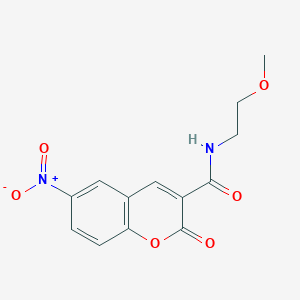
N-(1-methyl-3-phenylpropyl)-2-(4-morpholinyl)-2-oxoacetamide
Descripción general
Descripción
N-(1-methyl-3-phenylpropyl)-2-(4-morpholinyl)-2-oxoacetamide, commonly referred to as MMPPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MMPPO is a derivative of acetamide and is synthesized through a complex chemical process.
Mecanismo De Acción
MMPPO exerts its neuroprotective effects by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for cognitive function. By inhibiting the activity of acetylcholinesterase, MMPPO increases the levels of acetylcholine in the brain, which leads to improved cognitive function.
Biochemical and Physiological Effects:
MMPPO has been shown to have several biochemical and physiological effects. MMPPO has been shown to improve cognitive function, reduce oxidative stress, and prevent the formation of beta-amyloid plaques. MMPPO has also been shown to have anti-inflammatory effects and can reduce the levels of pro-inflammatory cytokines in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using MMPPO in lab experiments is that it has been extensively studied and has been shown to have neuroprotective effects. However, one of the limitations of using MMPPO in lab experiments is that it is a complex chemical compound that requires a complex synthesis process, which can be time-consuming and expensive.
Direcciones Futuras
There are several future directions for research on MMPPO. One of the significant future directions is to investigate the potential applications of MMPPO in the treatment of other neurodegenerative diseases such as Parkinson's disease. Another future direction is to investigate the potential applications of MMPPO in the treatment of other conditions such as depression and anxiety. Additionally, future research could focus on improving the synthesis process of MMPPO to make it more cost-effective and accessible for researchers.
Conclusion:
In conclusion, MMPPO is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MMPPO has been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques. MMPPO has several biochemical and physiological effects, and it has both advantages and limitations for lab experiments. There are several future directions for research on MMPPO, which could lead to the development of new treatments for neurodegenerative diseases and other conditions.
Aplicaciones Científicas De Investigación
MMPPO has gained significant attention in the field of scientific research due to its potential applications in various areas. One of the significant applications of MMPPO is in the treatment of neurodegenerative diseases such as Alzheimer's disease. MMPPO has been shown to have neuroprotective effects and can prevent the formation of beta-amyloid plaques, which are responsible for the progression of Alzheimer's disease.
Propiedades
IUPAC Name |
2-morpholin-4-yl-2-oxo-N-(4-phenylbutan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-13(7-8-14-5-3-2-4-6-14)17-15(19)16(20)18-9-11-21-12-10-18/h2-6,13H,7-12H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOQRDNCZCGWZOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C(=O)N2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-nitrophenyl)-3-[(3-pyridinylamino)sulfonyl]benzamide](/img/structure/B3962328.png)

![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3962332.png)
![ethyl {3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B3962340.png)
![4-fluoro-N-{[(2-oxotetrahydro-3-thienyl)amino]carbonothioyl}benzamide](/img/structure/B3962345.png)
![8-[(dimethylamino)methyl]-7-hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B3962352.png)
![2-[benzyl(methyl)amino]ethyl 2,5-dichlorobenzoate hydrochloride](/img/structure/B3962354.png)

![N-[1-{[(4-acetylphenyl)amino]carbonyl}-2-(4-chlorophenyl)vinyl]-4-bromobenzamide](/img/structure/B3962372.png)
![10-ethyl-10-methyl-5-(methylthio)-10,11-dihydro-8H-pyrano[4',3':4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine-3-thiol](/img/structure/B3962380.png)
![3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B3962388.png)


![methyl 2,7,7-trimethyl-4-[5-methyl-2-(methylthio)-3-thienyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3962405.png)